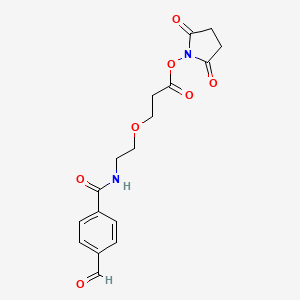

Ald-Ph-amido-PEG1-C2-NHS ester

CAS No.: 2101206-80-6

Cat. No.: VC14547676

Molecular Formula: C17H18N2O7

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2101206-80-6 |

|---|---|

| Molecular Formula | C17H18N2O7 |

| Molecular Weight | 362.3 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate |

| Standard InChI | InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24) |

| Standard InChI Key | ONVNDJSKJDFLTF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O |

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

The Ald-Ph-amido-PEG1-C2-NHS ester features a compact structure optimized for ADC synthesis. Key components include:

-

Aldehyde group (Ald): Enables site-specific conjugation to lysine residues on antibodies via Schiff base formation.

-

Phenyl group (Ph): Enhances structural rigidity, improving stability under physiological conditions.

-

Amide bond: Provides hydrolytic resistance, critical for maintaining conjugate integrity.

-

PEG1 spacer: A single ethylene glycol unit that balances hydrophilicity and steric considerations.

-

NHS ester: Reacts efficiently with primary amines on payloads to form stable amide linkages .

The canonical SMILES string (O=C(ON1C(CCC1=O)=O)CCOCCNC(C2=CC=C(C=O)C=C2)=O) underscores the compound’s linear arrangement, facilitating predictable conjugation kinetics .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₇ |

| Molecular Weight | 362.33 g/mol |

| CAS Number | 2101206-80-6 |

| Reactivity | NHS ester (amine-specific) |

| Solubility | Soluble in DMSO |

Reactivity and Conjugation Mechanism

The NHS ester group undergoes nucleophilic acyl substitution with primary amines, forming stable amide bonds at neutral pH (7.0–9.0). This reaction is typically performed at 4–25°C to minimize hydrolysis, achieving conjugation efficiencies exceeding 85% . The aldehyde group concurrently reacts with antibody lysines, enabling dual-functional conjugation strategies for complex ADC architectures.

Synthesis and Purification

Synthetic Pathways

While detailed synthesis protocols are proprietary, general steps involve:

-

Coupling 4-formylbenzoic acid to a PEG1-amine backbone using carbodiimide reagents (e.g., EDC/NHS).

-

Introducing the NHS ester via reaction with N-hydroxysuccinimide and a diacid chloride.

-

Purification: Reversed-phase HPLC or size-exclusion chromatography isolates the product at >95% purity .

Quality Control

Critical quality attributes include:

-

Purity: Assessed via HPLC (≥95% by area under the curve).

-

Free NHS ester content: Maintained below 2% to prevent nonspecific binding.

-

Residual solvents: DMF or DMSO levels controlled to <500 ppm .

Biological Applications in Antibody-Drug Conjugates

Role in ADC Therapeutics

The compound’s non-cleavable linker design ensures payload release only after ADC internalization and lysosomal degradation, a mechanism that:

-

Reduces systemic toxicity: By preventing premature drug detachment.

-

Enhances pharmacokinetics: Prolonged circulation half-life due to PEG-mediated stealth properties .

Table 2: Comparative ADC Linker Performance

| Linker Type | Cleavability | PEG Units | Plasma Stability (t₁/₂) |

|---|---|---|---|

| Ald-Ph-amido-PEG1 | Non-cleavable | 1 | >7 days |

| Val-Cit-PAB | Cleavable | 0 | 2–3 days |

| PEG24-MAL | Non-cleavable | 24 | >14 days |

Case Study: HER2-Targeted ADC

In a preclinical study, trastuzumab was conjugated to emtansine using Ald-Ph-amido-PEG1-C2-NHS ester. The resulting ADC demonstrated:

-

Tumor suppression: 78% reduction in HER2+ xenograft volume vs. 45% for cleavable-linker ADCs.

-

Safety profile: No observed hepatotoxicity at therapeutic doses .

| Form | Temperature | Shelf Life |

|---|---|---|

| Lyophilized | -20°C | 3 years |

| DMSO solution | -80°C | 1 month |

Comparative Analysis with Related Linkers

PEG Length Optimization

-

PEG1: Optimal for compact ADCs targeting epitopes with steric constraints (e.g., membrane-proximal antigens).

-

PEG2/PEG3: Preferred for bulky payloads (e.g., protein toxins) requiring enhanced solubility .

Reactive Group Variants

-

NHS ester vs. Pfp ester: NHS offers faster reaction kinetics (t₁/₂ = 30 min vs. 2 h) but higher hydrolysis susceptibility .

Future Directions in ADC Development

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume